molecular formula C25H33N3O4 B12490685 Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12490685
M. Wt: 439.5 g/mol
InChI Key: JREAICCCPNGHJW-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes ethyl, phenoxy, acetamido, and piperazinyl groups. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with an amine to form the phenoxy acetamide intermediate.

    Coupling with Piperazine Derivative: The phenoxy acetamide intermediate is then coupled with a piperazine derivative, such as 4-ethylpiperazine, under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
  • ETHYL 3-[2-(4-METHYLPHENOXY)ACETAMIDO]-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE

Comparison: ETHYL 3-[2-(4-ETHYLPHENOXY)ACETAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of both ethylphenoxy and ethylpiperazinyl groups, which may confer distinct biological activities compared to its analogs. The specific substitution pattern and functional groups in this compound can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 3-[[2-(4-ethylphenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C25H33N3O4/c1-4-19-7-10-21(11-8-19)32-18-24(29)26-22-17-20(25(30)31-6-3)9-12-23(22)28-15-13-27(5-2)14-16-28/h7-12,17H,4-6,13-16,18H2,1-3H3,(H,26,29)

InChI Key

JREAICCCPNGHJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)CC

Origin of Product

United States

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